molecular formula C12H11FN4OS B2820429 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 932999-15-0

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2820429
CAS RN: 932999-15-0
M. Wt: 278.31
InChI Key: FYHBJIGNPRCOGW-UHFFFAOYSA-N
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Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide, also known as DTTA, is a novel compound that has been extensively studied in recent years. It belongs to the class of thiazole derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research has shown that compounds similar to N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide have been extensively studied for their metabolism and pharmacokinetic properties. For instance, studies on acetaminophen metabolism have revealed the presence of multiple metabolites, indicating complex metabolic pathways for these compounds. High-resolution anion-exchange separation of urinary samples has identified up to eight chromatographic peaks, representing seven metabolites and the free drug, suggesting a wide range of metabolic transformations (Mrochek et al., 1974). Similarly, studies on paracetamol have used advanced techniques like LC-MS/MS and GC-MS/MS to measure plasma and urine concentrations of the drug and its metabolites, further highlighting the significance of understanding the metabolism and disposition of such compounds in scientific research (Trettin et al., 2014).

Effects on Biochemical Pathways

Compounds structurally similar to this compound have been shown to have profound effects on various biochemical pathways. For example, studies on flutamide have demonstrated its impact on the metabolism of testosterone and cortisol in humans. These studies have shown that drugs like flutamide can profoundly alter the peripheral metabolism of hormones, such as testosterone, by increasing its conversion to androsterone and correspondingly decreasing its conversion to etiocholanolone, indicating the potential of these compounds to modulate steroid hormone pathways (Hellman et al., 1977; Fukushima et al., 1980).

Implications in Anesthesia and Sedation

Research has also delved into the effects of structurally related compounds in the context of anesthesia and sedation. Compounds like midazolam, when combined with other drugs such as ketamine, have been studied for their cardiorespiratory effects, providing valuable insights into the safety and efficacy of these drugs in clinical settings (Langrehr & Erdmann, 1981; Schleussner et al., 1981). Such studies are crucial for understanding the pharmacodynamics of these compounds and their potential use in medical procedures.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to changes in the structure and function of the target, which can result in various biological effects.

Biochemical Pathways

Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways and result in diverse downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects can result from the compound’s interaction with its targets and its impact on various biochemical pathways.

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4OS/c13-9-3-1-8(2-4-9)7-10(18)14-11-15-16-12-17(11)5-6-19-12/h1-4H,5-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBJIGNPRCOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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